4-(2-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Description
4-(2-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11(2)15-18-19-16(23-15)17-14(20)9-6-10-22-13-8-5-4-7-12(13)21-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBHNGWZZOODEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Formation of the Butanamide Moiety: The butanamide moiety can be synthesized by reacting the thiadiazole derivative with 4-(2-methoxyphenoxy)butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-methoxyphenoxy)butanamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methoxyphenoxy)butanamide
Uniqueness
4-(2-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
The compound 4-(2-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide is a derivative of the 1,3,4-thiadiazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 4-{[5-(propan-2-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide
- Chemical Formula : C12H15N3O2S2
- Molecular Weight : 297.396 g/mol
Biological Activity Overview
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Antituberculosis Properties : Some derivatives have shown promise in inhibiting Mycobacterium tuberculosis.
- Anti-inflammatory and Analgesic Effects : Potential applications in pain management and inflammation reduction.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against several pathogens. The following table summarizes key findings from various studies:
| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial activity | 62.5 µg/mL |
| Escherichia coli | Significant antibacterial activity | 32.6 µg/mL |
| Candida albicans | Moderate antifungal activity | 24–26 µg/mL |
| Aspergillus niger | Significant antifungal activity | MIC = 32–42 µg/mL |
These results indicate that the compound exhibits promising activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
The mechanism by which thiadiazole derivatives exert their antimicrobial effects may involve:
- Inhibition of Cell Wall Synthesis : Disruption of bacterial cell wall integrity.
- Interference with Nucleic Acid Synthesis : Inhibition of DNA replication or RNA transcription.
- Disruption of Membrane Function : Alteration of membrane permeability leading to cell lysis.
Case Studies
Several studies have investigated the biological effects of thiadiazole derivatives. Notably:
- Study on Antimicrobial Efficacy :
- Anti-Tuberculosis Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
